molecular formula C27H42N2O B039240 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine CAS No. 121640-69-5

2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine

Cat. No.: B039240
CAS No.: 121640-69-5
M. Wt: 410.6 g/mol
InChI Key: KUPMQEUGHMDRFU-UHFFFAOYSA-N
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Description

2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine is a pyrimidine derivative with a nonylphenyl substituent at the 2-position and an octyloxy group at the 5-position. Its molecular formula is C₂₇H₄₂N₂O, with an average molecular mass of 410.646 g/mol and a monoisotopic mass of 410.329714 g/mol . This compound has been studied in the context of liquid crystalline materials and organometallic chemistry, particularly as a ligand in palladium complexes . Its structure combines aromaticity from the pyrimidine core with hydrophobic alkyl chains, enabling applications in supramolecular assemblies and catalytic systems.

Properties

CAS No.

121640-69-5

Molecular Formula

C27H42N2O

Molecular Weight

410.6 g/mol

IUPAC Name

2-(4-nonylphenyl)-5-octoxypyrimidine

InChI

InChI=1S/C27H42N2O/c1-3-5-7-9-11-12-14-16-24-17-19-25(20-18-24)27-28-22-26(23-29-27)30-21-15-13-10-8-6-4-2/h17-20,22-23H,3-16,21H2,1-2H3

InChI Key

KUPMQEUGHMDRFU-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCCCC

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCCCC

Synonyms

2-(4-Nonylphenyl)-5-(octyloxy)-pyrimidine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives with alkyl/alkoxy substituents are widely explored for their tunable physicochemical properties. Below is a detailed comparison of 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine with structurally related compounds:

Structural Analogues and Substituent Effects

Compound Name Molecular Formula Alkyl/Alkoxy Chain Lengths Key Properties/Applications References
This compound C₂₇H₄₂N₂O C₉ (nonylphenyl), C₈ (octyloxy) Liquid crystalline behavior; palladium ligand
2-(4-Hexyloxyphenyl)-5-octylpyrimidine C₂₄H₃₆N₂O C₆ (hexyloxy), C₈ (octyl) Melting point: 57–62°C; discontinued commercial availability
2-[4-(Tetradecyloxy)phenyl]-5-(tetradecyloxy)pyrimidine (PhP14) C₃₄H₅₄N₂O₂ C₁₄ (tetradecyloxy), C₁₄ (tetradecyloxy) Smectic phase formation; molecular length: 45.5 Å
2-[4-(Butyloxy)phenyl]-5-(octyloxy)pyrimidine (2PhP) C₂₁H₂₈N₂O₂ C₄ (butyloxy), C₈ (octyloxy) Asymmetric substitution; molecular length: 25.6 Å
5-Nonyl-2-[4-(octyloxy)phenyl]pyrimidine C₂₇H₄₂N₂O C₉ (nonyl), C₈ (octyloxy) Structural isomer of the target compound; similar mass but distinct substituent positions

Key Observations:

  • Chain Length and Symmetry : Longer alkyl/alkoxy chains (e.g., C₁₄ in PhP14) enhance thermal stability and promote smectic phase formation in liquid crystals, whereas shorter chains (e.g., C₄ in 2PhP) favor nematic or columnar phases .
  • Substituent Position: The this compound exhibits distinct mesomorphic behavior compared to its isomer, 5-Nonyl-2-[4-(octyloxy)phenyl]pyrimidine, due to differences in steric hindrance and intermolecular interactions .
  • Applications: The nonylphenyl-octyloxy derivative’s bulkier substituents make it suitable for forming stable palladium organyls, unlike smaller analogues like 2-(4-hexyloxyphenyl)-5-octylpyrimidine, which lack sufficient steric bulk for metal coordination .

Physicochemical Properties

  • Solubility: Compounds with longer alkyl chains (e.g., C₉ and C₈) exhibit higher solubility in nonpolar solvents compared to shorter-chain derivatives .
  • Crystallinity : Derivatives with symmetric substitution (e.g., PhP14) show higher crystallinity, while asymmetric ones (e.g., 2PhP) adopt less ordered mesophases .

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